molecular formula C18H24N2O3 B7783102 MFCD01561867

MFCD01561867

Cat. No.: B7783102
M. Wt: 316.4 g/mol
InChI Key: UHGNOPKYKHJPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD01561867 is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01561867 typically involves a multi-step process. One common method starts with the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the quinoline core. This intermediate is then reacted with hexylamine under reflux conditions to introduce the hexylamino group. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

MFCD01561867 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

MFCD01561867 has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a pharmacophore in drug design.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of MFCD01561867 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity. In cancer cells, it could interfere with cell division by targeting microtubules or other cellular structures.

Comparison with Similar Compounds

Similar Compounds

    MFCD01561867: Known for its diverse biological activities.

    This compound: Another quinoline derivative with similar properties but different substituents.

Uniqueness

This compound stands out due to its specific hexylamino substitution, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-(hexylamino)-2-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-3-5-6-9-12-19-16-13-10-7-8-11-14(13)20-17(21)15(16)18(22)23-4-2/h7-8,10-11H,3-6,9,12H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGNOPKYKHJPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=C(C(=O)NC2=CC=CC=C21)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.